![molecular formula C6H7NO2 B429046 1-(2-Furyl)-1-ethanone oxime CAS No. 5007-50-1](/img/structure/B429046.png)
1-(2-Furyl)-1-ethanone oxime
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Overview
Description
Oximes are a class of organic compounds featuring a C=N-OH functional group. They are often used in diverse laboratory and industrial applications . They have medical importance as active components of certain drugs and exhibit various biological activities .
Synthesis Analysis
Oximes can be synthesized through the reaction of a carbonyl compound (aldehyde or ketone) with hydroxylamine . The synthesis of specific oximes would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of an oxime typically consists of a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the nitrogen . The exact structure of “1-(2-Furyl)-1-ethanone oxime” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Oximes can undergo a variety of chemical reactions, including metal-involving reactions . These reactions can lead to the synthesis of oxime-based metal complexes, functionalization of the oxime group, and preparation of new classes of organic species .Physical And Chemical Properties Analysis
The physical and chemical properties of an oxime would depend on its specific structure . These properties could include its boiling point, vapor pressure, enthalpy of vaporization, flash point, and refractive index .Scientific Research Applications
Enantioselective Synthesis and Chiral Building Blocks
1-(2-Furyl)-1-ethanone oxime has been utilized in the enantioselective synthesis of important chiral building blocks. For example, its conversion into oximes and subsequent reduction has enabled the synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a significant chiral building block, with high enantiomeric excess (ee) up to 96% (Demir et al., 2003).
Novel Compounds Synthesis
Research has demonstrated the synthesis of novel 4-furyl substituted 3-imidazoline 3-oxides through the reaction of 2-bromo-1-(2-furanyl)ethanone oxime with aromatic amines and aldehydes. This one-pot procedure highlights the compound's role in creating new chemical entities with potential applications in various fields (Özden Özel Güven, 2007).
Hydrodeoxygenation in Bio-oil Upgrading
The hydrodeoxygenation (HDO) of 2-furyl methyl ketone, a model compound for bio-oil derived from Saccharina Japonica Alga pyrolysis, into valuable hydrocarbons like methyl cyclopentane demonstrates the compound's potential in bio-oil upgrading. This process contributes to the development of sustainable energy resources (Le et al., 2014).
Material Science and Electrochemical Studies
Studies on Fischer carbene complexes containing 1-(2-Furyl)-1-ethanone oxime derivatives have provided insights into the electrochemical behavior and structure of novel materials. Such research contributes to the development of new materials with potential applications in electronic devices and catalysis (Landman et al., 2014).
Intermolecular Hydrogen Bonding and Structural Analysis
The synthesis and X-ray diffraction studies of 1,2-diaryl(3-pyridyl)ethanone oximes have shed light on intermolecular hydrogen bonding networks, essential for understanding molecular interactions and designing functional materials (Alcalde et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various pathologies related to diabetes and oxidative stress.
Mode of Action
Compounds with similar structures, such as yc-1 (lificiguat, 3- (5′-hydroxymethyl-2′-furyl)-1-benzylindazole), have been shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cyclic guanosine monophosphate (cgmp) levels . This suggests that 1-(2-Furyl)-1-ethanone oxime might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Furfural can be converted into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
If cefuroxime axetil is given with food, absorption values can increase by 52% compared to fasting patients . This suggests that 1-(2-Furyl)-1-ethanone oxime might have similar ADME properties and bioavailability.
Result of Action
Similar compounds like yc-1 have been shown to exhibit antiplatelet activity, anticancer activities, reverse chemoresistance, retinal neovascularization inhibition, neural protection, and decreased allergic inflammatory gene expression .
Action Environment
Similar compounds like furfural are produced from agricultural resources containing xylose or xylan, such as wood wastes and corn cob . This suggests that the production and action of 1-(2-Furyl)-1-ethanone oxime might be influenced by environmental factors related to these resources.
Safety and Hazards
The safety and hazards associated with an oxime would depend on its specific structure. Some oximes are known to be toxic and may pose risks to human health . It’s important to refer to the specific Safety Data Sheet (SDS) for “1-(2-Furyl)-1-ethanone oxime” for accurate safety and hazard information .
Future Directions
properties
IUPAC Name |
(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-1-ethanone oxime | |
CAS RN |
5007-50-1 |
Source
|
Record name | 2-Acetylfuran oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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